Matadine

DNA intercalation Spectroscopic binding assay Indoloquinoline alkaloids

Matadine is the targeted choice for experiments demanding a DNA intercalator with moderate binding affinity (1x baseline vs. cryptolepine's 10x higher) and topoisomerase II inhibition, critical for avoiding premature target saturation. Its validated, selective cytotoxic profile (inhibitory against B16 melanoma cells with reduced toxicity to normal human 2002 cells) is essential for accurate cancer-selectivity assays. This specificity guarantees experimental reproducibility that generic indoloquinoline alkaloids cannot achieve.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B1219934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatadine
Synonymsmatadine
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC=CC(CO)C1CCN2C=CC3=C4C=CC=CC4=NC3=C2C1
InChIInChI=1S/C19H20N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,8,10,13-14,22H,1,7,9,11-12H2/t13?,14-/m0/s1
InChIKeyHSOFUAXGWCETKK-KZUDCZAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Matadine Chemical Structure and Pharmacological Classification for Research Procurement


Matadine is an indoloquinoline alkaloid isolated from the root bark of Strychnos gossweileri, first characterized as an anhydronium base structurally related to serpentine [1]. The compound is classified pharmacologically as a DNA-intercalating agent and topoisomerase II inhibitor, with its mechanism of action elucidated through spectroscopic DNA binding studies and topoisomerase II cleavage assays [2]. Matadine demonstrates quantifiable in vitro cytotoxic activity with differential selectivity between cancerous and non-cancerous cell populations, a profile that distinguishes it from more potent but less selective analogs such as cryptolepine [3].

Why Matadine Cannot Be Interchanged with Cryptolepine or Serpentine in DNA-Targeting Assays


Despite sharing an indoloquinoline core and a common mechanism of DNA intercalation with topoisomerase II poisoning, cryptolepine, matadine, and serpentine exhibit fundamentally non-interchangeable pharmacological profiles due to a 10-fold differential in DNA binding affinity and divergent cytotoxic selectivity patterns [1]. Procurement of a generic indoloquinoline alkaloid without specification to matadine would introduce substantial variability in both potency thresholds and selectivity indices, directly compromising experimental reproducibility in any system where DNA binding affinity correlates with biological readout [2]. Substitution with cryptolepine, for instance, introduces a significantly higher cytotoxic baseline that may mask or confound outcomes in assays requiring a moderate potency window or where differential toxicity between cell types is the parameter of interest [3].

Matadine Quantitative Differentiation Data: Head-to-Head Comparisons with Cryptolepine and Serpentine


DNA Binding Affinity: Matadine Exhibits 10-Fold Lower Binding Than Cryptolepine

In a direct head-to-head comparison of DNA binding strength using spectroscopic methods, cryptolepine binds to DNA 10-fold more tightly than matadine and serpentine [1]. This quantitative differential provides a clear rank-order basis for selecting matadine when moderate DNA binding affinity is required rather than the high-affinity binding characteristic of cryptolepine.

DNA intercalation Spectroscopic binding assay Indoloquinoline alkaloids

Topoisomerase II Poisoning Potency: Cryptolepine Demonstrates Superior Activity Relative to Matadine

All three alkaloids stabilize the topoisomerase II-DNA covalent complex and stimulate DNA cutting; however, the poisoning effect is quantitatively more pronounced with cryptolepine than with matadine and serpentine [1]. None of the three compounds exhibit a preference for cutting at a specific base sequence, indicating that the potency differential is driven by the 10-fold difference in DNA binding affinity rather than sequence selectivity [2].

Topoisomerase II inhibition DNA cleavage assay Anticancer mechanism

Cytotoxic Potency in B16 Melanoma Cells: Cryptolepine Exhibits Higher Cytotoxicity Than Matadine

Cryptolepine proves to be much more cytotoxic toward B16 melanoma cells than matadine and serpentine, a finding that correlates directly with its 10-fold higher DNA binding affinity [1]. The study provides a rank-order of cytotoxic potency: cryptolepine > matadine ≈ serpentine. Matadine demonstrates selective inhibiting activity on B16 melanoma cells while being less toxic to human 2002 non-cancer cells [2].

B16 melanoma Cytotoxicity Cancer cell line

Cancer Cell Selectivity Profile: Matadine Demonstrates Reduced Toxicity to Human 2002 Non-Cancer Cells

Matadine exerts a selective inhibiting activity on B16 melanoma cells while demonstrating reduced toxicity in human 2002 non-cancer cells [1]. This selectivity profile is consistent with the hypothesis that matadine, like serpentine and alstonine, exhibits higher affinity for destabilized single-stranded DNA predominantly present in cancer cells [2]. In contrast, cryptolepine's substantially higher cytotoxicity toward B16 cells is accompanied by a more potent general cytotoxic profile, as evidenced by its stronger DNA binding and topoisomerase II poisoning activity [3].

Selective cytotoxicity Human 2002 cells B16 melanoma

Matadine Procurement Applications: Research Use Cases Based on Quantified Differentiation


Moderate-Affinity DNA Intercalator for Mechanistic Studies

Matadine is the appropriate selection for experiments requiring a DNA intercalator with moderate binding affinity (1x baseline) rather than the 10-fold higher affinity characteristic of cryptolepine. Spectroscopic DNA binding assays have established this quantitative differential, enabling researchers to select matadine when studying concentration-dependent DNA intercalation effects without the confounding factor of excessively tight binding that could saturate target sites prematurely [1].

Topoisomerase II Poisoning Assays Requiring Moderate Potency

Matadine serves as a moderate-potency topoisomerase II poison in assays where the more pronounced poisoning effect of cryptolepine would exceed desired experimental parameters. Direct comparative studies confirm that while all three alkaloids stabilize the topoisomerase II-DNA complex and stimulate DNA cutting, matadine provides a lower-activity alternative appropriate for sensitivity-range experiments or for establishing dose-response curves where full target engagement must be avoided [1].

Cancer Cell Selectivity Studies: Differential Cytotoxicity Between B16 Melanoma and Human 2002 Non-Cancer Cells

Matadine is uniquely suited for experiments designed to evaluate differential cytotoxicity between cancerous and non-cancerous cell populations. The compound has been specifically tested in parallel on B16 melanoma cells and human 2002 non-cancer cells, demonstrating selective inhibitory activity against the melanoma line with reduced toxicity to the normal cell line [1]. Cryptolepine, by contrast, exhibits a more potent general cytotoxic profile that lacks this documented selectivity window, making matadine the preferred choice when cancer-selectivity is the parameter under investigation [2].

B16 Melanoma Comparative Pharmacology Studies

In studies utilizing the B16 melanoma model, matadine provides a defined reference point within the indoloquinoline alkaloid class. The established cytotoxic potency rank-order (cryptolepine > matadine ≈ serpentine) allows researchers to select matadine as a moderate-activity comparator when benchmarking novel compounds against known DNA-targeting agents [1]. Its distinct selectivity profile relative to non-cancer cells further enables studies that require a compound with documented differential activity rather than maximal absolute potency [2].

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